molecular formula C14H18N2O2 B2897195 4-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyridine CAS No. 1795295-57-6

4-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyridine

Cat. No.: B2897195
CAS No.: 1795295-57-6
M. Wt: 246.31
InChI Key: GWAWGAHRHMBKQQ-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-1-pyrrolidinylmethanone is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a cyclopropylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)-1-pyrrolidinylmethanone typically involves the construction of the pyrrolidine ring followed by the introduction of the cyclopropylmethoxy and pyridyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-1-pyrrolidinylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but often include specific temperatures, solvents, and catalysts to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the substituents introduced .

Scientific Research Applications

3-(Cyclopropylmethoxy)-1-pyrrolidinylmethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-1-pyrrolidinylmethanone involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(Cyclopropylmethoxy)-1-pyrrolidinylmethanone include:

Uniqueness

What sets 3-(Cyclopropylmethoxy)-1-pyrrolidinylmethanone apart from these similar compounds is its unique combination of structural features, including the cyclopropylmethoxy group and the specific arrangement of the pyrrolidine and pyridine rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-14(12-3-6-15-7-4-12)16-8-5-13(9-16)18-10-11-1-2-11/h3-4,6-7,11,13H,1-2,5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAWGAHRHMBKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CCN(C2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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